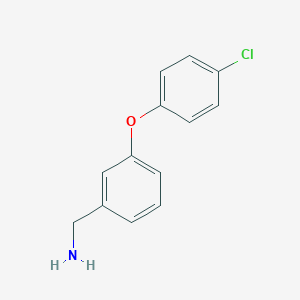

3-(4-Chlorophenoxy)benzylamine

Description

Emerging Significance of 3-(4-Chlorophenoxy)benzylamine Derivatives in Scientific Inquiry

The scientific importance of this compound is largely centered on its role as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers are actively exploring its derivatives for various biological activities.

A notable area of investigation is in the development of novel anticancer agents. For instance, a method has been developed for the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of this compound. researchgate.net Studies suggest that this synthesized compound could serve as an alternative for the treatment of breast cancer. researchgate.net Docking studies have indicated that it may bind to the aromatase enzyme, an important target in breast cancer therapy, in a manner different from existing drugs like anastrozole (B1683761) and exemestane, potentially altering the enzyme's biological activity. researchgate.net

The broader structural class of phenoxybenzylamines is also being investigated for other therapeutic targets. For example, derivatives bearing a 4-chlorophenoxy moiety have been evaluated in the context of antimalarial research. semanticscholar.org The positional isomer, 4-(4-chlorophenoxy)benzylamine, has been identified as a key intermediate in the synthesis of various pharmaceuticals. This highlights the general utility of the chlorophenoxy benzylamine (B48309) scaffold in medicinal chemistry.

Historical Context of Phenoxybenzylamine Core Structures in Research

The phenoxybenzylamine core is not a new entrant in the field of chemical and pharmaceutical research. Historically, this structural motif has been a component in the development of various bioactive compounds. Benzylamine derivatives, in general, are recognized as important intermediates in multi-component reactions used to generate bioactive heterocyclic compounds.

Specifically, compounds containing the phenoxybenzylamine structure have been instrumental in the creation of antihistamines, which function by blocking histamine (B1213489) receptors to alleviate allergy symptoms. Furthermore, research has suggested that derivatives of this core structure show potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. The quinazoline (B50416) scaffold, which can be synthesized using benzylamine derivatives, is found in many biologically active molecules, including those with bronchodilatory, antimycobacterial, and antihypertensive activities, and they are also attractive as anticancer agents. mdpi.com

The development of various synthesis methods for phenoxybenzylamine derivatives has been a continuous effort. For example, the synthesis of 1-Benzhydryl-3-(4-chlorophenoxy)azetane involves the reaction of 1-diphenylmethyl-3-azetidinol with 1-chloro-4-fluorobenzene. Another related compound, 3-(4-Methoxyphenoxy)benzylamine hydrochloride, can be synthesized from 3-(4-methoxyphenoxy)benzaldehyde (B1360231) and subsequently converted to this compound hydrochloride, showcasing the chemical versatility of this class of compounds.

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound and its derivatives is following several promising trajectories. A primary focus remains its application as a key building block in the synthesis of novel compounds with potential therapeutic value.

Anticancer Research: The initial findings regarding a derivative's potential against breast cancer have opened up avenues for further investigation. researchgate.net The development of new Phortress analogues, which are anticancer prodrugs, involves bioisosteric replacement strategies that could potentially utilize structures like this compound. nih.gov The goal is to create compounds with significant anticancer activity, possibly acting through mechanisms similar to existing anticancer agents. nih.gov

Neurological Disorders: Given the established role of phenoxybenzylamine derivatives in modulating neurotransmitter systems, there is a clear path for exploring new derivatives of this compound for activity against neurological conditions. Research into multifunctional agents for Parkinson's disease, for example, has involved the design of benzothiazole (B30560) derivatives with neuroprotective and anti-neuroinflammatory properties. nih.gov The structural features of this compound make it a candidate for incorporation into such multi-target drug discovery programs.

Material Science and Agricultural Chemistry: Beyond pharmaceuticals, benzylamine derivatives have found applications in material science for creating advanced materials like polymers and coatings. There is also potential for their use in agricultural chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 | |

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-30-2 | |

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenoxy Benzylamine and Analogues

Strategies for the Preparation of 3-(4-Chlorophenoxy)benzylamine

Several synthetic routes have been developed for the efficient synthesis of this compound. These methods often involve the formation of the ether linkage followed by the introduction or modification of the benzylamine (B48309) moiety.

Reductive Amination Approaches

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound, this approach typically starts with 3-(4-chlorophenoxy)benzaldehyde (B1330902). This aldehyde can be reacted with an amine in the presence of a reducing agent to yield the desired benzylamine. mdpi.comepo.org A common reducing agent for this transformation is sodium triacetoxyborohydride. epo.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a recyclable iron-based Lewis acid catalyst, which promotes imine formation. researchgate.net Reductive amination can also be achieved using ammonia (B1221849) as the amine source to yield the primary amine. chemistrysteps.com

Precursor Transformation via Lithium Aluminum Hydride Reduction

A prominent method for the synthesis of this compound involves the reduction of a suitable precursor using lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.com A common precursor for this reaction is 3-(4-chlorophenoxy)benzonitrile. The nitrile group is readily reduced to a primary amine by the powerful reducing agent LiAlH₄. researchgate.netaskfilo.com This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net The process involves the addition of the nitrile to a suspension of LiAlH₄, followed by refluxing and subsequent workup with water to yield the final product. researchgate.net

| Precursor | Reducing Agent | Product | Reference |

| 3-(4-Chlorophenoxy)benzonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound | researchgate.net |

Amination of Substituted Benzaldehydes

The direct amination of substituted benzaldehydes provides another route to this compound. This can be viewed as a variation of reductive amination where the aldehyde is directly converted to the amine. For instance, 3-(4-chlorophenoxy)benzaldehyde can undergo amination to form the corresponding benzylamine. evitachem.com

Synthesis of Diverse this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Coupling Reactions for Heterocycle Formation

The primary amine of this compound is a key functional group for participating in coupling reactions to form heterocyclic structures. researchgate.net For example, it can be reacted with substituted pyrimidines, such as 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield N-substituted pyrimidin-4-amines. researchgate.net These types of reactions are fundamental in the construction of complex molecules with potential biological activity. clockss.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | N-Substituted pyrimidin-4-amine | researchgate.net |

Etherification and Nitration Routes

The synthesis of precursors to this compound and its analogs often involves etherification and nitration reactions. A common strategy is the Ullmann condensation, which is used to form the diaryl ether linkage. nih.gov This reaction typically involves coupling a phenol (B47542) with a haloarene in the presence of a copper catalyst and a base. For instance, 4-chlorophenol (B41353) can be reacted with a substituted halo-nitrobenezene to form a nitro-diaryl ether. nih.gov The nitro group can then be reduced to an amine, which can be further modified. For example, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be synthesized by reacting 4-chlorophenol with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and copper. nih.gov The resulting nitro compound can then be reduced to the corresponding aniline. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 4-Chlorophenol | 3,4-Dichloronitrobenzene | Etherification (Ullmann Condensation) | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | nih.gov |

Reaction with Epoxy Compounds

The reaction between primary or secondary amines and epoxy compounds is a fundamental method for creating larger, more complex molecules, particularly β-amino alcohols. In the context of this compound, its primary amine group serves as a potent nucleophile that can attack the electrophilic carbon atoms of an epoxide ring, leading to ring-opening.

The general mechanism involves three primary reactions during the amine curing of an epoxy. First, the primary amine reacts with an epoxy group to form a secondary amine. This newly formed secondary amine can then react with another epoxy group to yield a tertiary amine. A third possible reaction is etherification, where a hydroxyl group (from a previous ring-opening) reacts with an epoxy group, though this is more common at higher temperatures. researchgate.net

A common and versatile epoxy compound used in synthesis is epichlorohydrin (B41342). A general procedure for reacting an amine with epichlorohydrin involves adding epichlorohydrin to a solution of the amine in a solvent mixture like ethanol (B145695) and water at a low temperature (e.g., 0 °C). acs.org The reaction mixture is then stirred for several hours at room temperature. Following this, a base such as sodium hydroxide is added to facilitate the subsequent steps, which typically lead to the formation of an oxirane on the amine. acs.org This process effectively attaches a glycidyl (B131873) group to the parent amine, creating a new, functionalized intermediate for further synthetic elaboration. The reaction of this compound with an epoxide like an aryl alkoxy oxirane would proceed via nucleophilic attack of the benzylamine's nitrogen on one of the epoxide's carbon atoms, resulting in the formation of a β-amino alcohol derivative. nih.gov

Formation of Amino Alcohol Derivatives

The synthesis of β-amino alcohol derivatives is a direct and significant outcome of the reaction between amines and epoxides. nih.gov These derivatives are valuable structural motifs in medicinal chemistry. The retrosynthesis of a pyrazole-containing β-amino alcohol, for instance, shows that the molecule can be disconnected into an aryl alkoxy epoxide and a functionalized heterocyclic amine. nih.gov

The process involves condensing the amino-substituted compound, such as this compound, with an aryloxy oxirane. To achieve this, typically one equivalent of the oxirane is reacted with a slight excess (around 1.1 equivalents) of the amine. nih.gov The choice of solvent is critical due to the varying solubility of starting materials, with ethanol being a common choice. nih.gov The reaction can be performed under various conditions, including conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.gov

For example, a general synthesis of N-benzyl-N-alkyl-1-(oxiran-2-yl)methanamines (epoxylated benzylamines) involves reacting the corresponding N-alkylbenzylamine with epichlorohydrin in an ethanol/water mixture. acs.org This is followed by the addition of sodium hydroxide in toluene (B28343) to complete the formation of the terminal epoxide. acs.org The resulting amino-epoxide can then be reacted with other nucleophiles to create a diverse library of amino alcohol derivatives.

Table 1: General Conditions for Amino Alcohol Derivative Synthesis

| Reactant 1 | Reactant 2 | Solvent(s) | Temperature | Key Reagents | Reference |

|---|---|---|---|---|---|

| N-alkylbenzylamine | Epichlorohydrin | Ethanol, Water | 0 °C to RT | NaOH, Toluene | acs.org |

| Aryl Alkoxy Oxirane | Functionalized Amine | Ethanol or Toluene | Reflux or 140 °C (MW) | K₂CO₃ (optional) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry principles have been applied to the synthesis of benzylamines and their precursors.

Another green approach focuses on the catalytic systems. For the synthesis of benzylamine from benzonitrile, a key precursor route, inexpensive and non-noble metal catalysts have been developed. A cobalt-based catalyst, prepared by a simple co-precipitation method, can be used for the direct atmospheric hydrogenation of benzonitrile. google.com This process operates under mild conditions, has a high conversion rate, and the catalyst can be recycled, aligning with green chemical principles by avoiding precious metals and harsh conditions. google.com Furthermore, magnetic nano-catalysts, such as copper-functionalized iron oxide core-shell nanoparticles (Fe₃O₄@SiO₂@CS@EDTA-Cu(II)), have been used for the amination of alcohols with benzylamine. irjmets.com A significant advantage of this system is the ability to easily separate the catalyst from the reaction mixture using an external magnet, allowing for its reuse in subsequent reaction cycles. irjmets.com

Table 2: Comparison of Green Synthesis Approaches

| Approach | Key Feature | Catalyst | Solvent | Advantage | Reference |

|---|---|---|---|---|---|

| On-Water Synthesis | Use of water as a benign solvent | Benzylamine (recyclable) | Water | Simple operation, catalyst recycling, easy product isolation | organic-chemistry.org |

| Non-Noble Metal Catalysis | Avoidance of precious metals | Cobalt-based catalyst | None (solvent-free) | Low cost, mild conditions, high conversion rate | google.com |

| Magnetic Nano-catalysis | Easy catalyst separation and reuse | Fe₃O₄@SiO₂@CS@EDTA-Cu(II) | Not specified | High efficiency, catalyst recyclability via magnetism | irjmets.com |

Optimization of Synthetic Reaction Conditions

Solvent Selection and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are paramount for maximizing yield and minimizing side product formation in the synthesis of this compound and its analogues. The choice of solvent often depends on the specific reaction step. For instance, in the reduction of the precursor 3-(4-Chlorophenoxy)benzonitrile to the final amine product using lithium aluminum hydride (LAH), a polar aprotic solvent such as tetrahydrofuran (THF) is employed. researchgate.netresearchgate.net In subsequent reaction steps, such as coupling the amine with other molecules, solvents like dimethylformamide (DMF) are used. researchgate.netresearchgate.net For Ullmann-type ether synthesis reactions to create the phenoxy-benzyl linkage, DMF is also a common solvent choice.

Temperature control is equally critical. The reduction of the nitrile with LAH is initiated at a low temperature (-5 °C) before being refluxed for several hours to drive the reaction to completion. researchgate.netresearchgate.net In contrast, copper-catalyzed Ullmann reactions typically require higher temperatures, often in the range of 100–120 °C, to proceed effectively. For other reactions, such as the formation of sulfonamides from sulfonyl chlorides and amines, maintaining room temperature can be optimal, as higher temperatures (e.g., 40 °C) may lead to the formation of side products. mdpi.com

Table 3: Solvent and Temperature in Key Synthetic Steps

| Reaction Type | Solvent | Temperature | Purpose | Reference |

|---|---|---|---|---|

| Nitrile Reduction | Tetrahydrofuran (THF) | -5 °C to Reflux | Synthesis of the primary amine from a nitrile precursor | researchgate.netresearchgate.net |

| Ullmann Ether Synthesis | Dimethylformamide (DMF) | 100–120 °C | Formation of the ether linkage | |

| Amine Coupling | Dimethylformamide (DMF) | Reflux | Formation of a new C-N bond | researchgate.net |

| Amidation | Xylene | 110 °C | Formation of an amide bond | nih.gov |

Catalyst Systems and Reaction Kinetics

The efficiency and selectivity of the synthetic routes to this compound are heavily influenced by the choice of catalyst. Different reaction steps necessitate different catalytic systems.

Reduction Reactions: For the conversion of a nitrile (e.g., 3-(4-Chlorophenoxy)benzonitrile) to the corresponding primary amine, a powerful reducing agent like lithium aluminum hydride (LAH) is used, which acts as a stoichiometric reagent rather than a catalyst. researchgate.netresearchgate.net For reductive amination steps, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Ether Synthesis: The formation of the diaryl ether bond characteristic of the molecule often employs an Ullmann condensation reaction. This reaction is typically catalyzed by a copper salt, such as copper(I) iodide (CuI), in the presence of a base.

Amidation/Coupling: In reactions to form amide bonds, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) can be used to activate the carboxylic acid component in situ. nih.gov

Reaction kinetics, the study of reaction rates, are complex and depend on reactant concentrations, temperature, and the specific catalyst used. While detailed kinetic modeling is a specialized field, the goal in preparative synthesis is to select conditions that ensure the reaction proceeds at a reasonable rate towards the desired product. mdpi.com For example, in copper-catalyzed reactions, the kinetics are influenced by the ratio of copper to other salts present in the system. bakhtiniada.ru The rate is controlled to allow for reaction completion, which is often monitored using techniques discussed in the following section.

Table 4: Catalyst Systems in the Synthesis of Benzylamine Analogues

| Reaction Type | Catalyst/Reagent | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Reduction | Lithium Aluminum Hydride (LAH) | Nitrile | Primary Amine | researchgate.netresearchgate.net |

| Reductive Amination | Palladium on Carbon (Pd/C) | Aldehyde, Amine Source | Amine | |

| Ullmann Ether Synthesis | Copper(I) Iodide (CuI) | Aryl Halide, Phenol | Diaryl Ether | |

| Amidation | Phosphorus Trichloride (PCl₃) | Carboxylic Acid, Amine | Amide | nih.gov |

Reaction Monitoring Techniques in Synthesis

To ensure the optimal outcome of a chemical synthesis, chemists must monitor the reaction's progress to determine when it is complete and to check for the formation of impurities. A simple, rapid, and widely used method for this purpose is Thin-Layer Chromatography (TLC). researchgate.netresearchgate.net

In the synthesis of this compound from its nitrile precursor, the reaction progress is explicitly monitored by TLC. researchgate.netresearchgate.net This technique involves spotting a small amount of the reaction mixture onto a silica-coated plate and developing it in a suitable solvent system. The starting material (nitrile) and the product (amine) will have different polarities and thus travel up the plate at different rates, appearing as distinct spots under UV light or after staining. The disappearance of the starting material spot indicates that the reaction is complete.

Once the reaction is deemed complete, the product must be isolated and purified. Purification methods like flash column chromatography are commonly used. nih.gov While primarily a purification technique, chromatography also serves as a monitoring tool, as it separates the desired product from any unreacted starting materials and side products, allowing for their detection and removal. For more advanced characterization of materials and their thermodynamic interactions, which can be crucial for optimizing synthetic conditions, techniques like Inverse Gas Chromatography (IGC) can be employed. nih.gov

Chemical Transformations and Reactivity of 3 4 Chlorophenoxy Benzylamine

Fundamental Reactivity Patterns of the Amine Moiety

The primary amine group in 3-(4-chlorophenoxy)benzylamine is a key site for various chemical reactions, including acylations, nucleophilic additions, and the formation of ureas.

Acylation Reactions

Acylation of the amine group is a common transformation. For instance, benzylamine (B48309) reacts with acetyl chloride to yield N-benzylacetamide. wikipedia.org This type of reaction can be catalyzed by strong acids. rsc.org Lipases have also been employed as biocatalysts for the acylation of similar amine-containing compounds, demonstrating the potential for enantioselective transformations. researchgate.net

Nucleophilic Additions

The amine moiety of this compound can act as a nucleophile in addition reactions. Amines are known to participate in nucleophilic additions to various electrophiles. cas.cn In the context of α,β-unsaturated aldehydes and ketones, amines can undergo 1,4-conjugate addition. libretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.

Formation of Substituted Ureas

Substituted ureas can be synthesized from primary amines like this compound through reactions with isocyanates or via phosgene (B1210022) substitutes. evitachem.comresearchgate.net These reactions are crucial for creating compounds with diverse biological activities. researchgate.netgoogle.com The synthesis of unsymmetrical ureas often involves a multi-step process, starting with the formation of a carbonylimidazolide intermediate, followed by the addition of the amine. biointerfaceresearch.com A variety of methods exist for urea (B33335) synthesis, including reactions of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceed through an in-situ generated isocyanate intermediate. organic-chemistry.org

Aromatic Substitutions and Functionalization of Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Nitration Reactions

Nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. vpscience.orgmasterorganicchemistry.comlibretexts.org This reaction introduces a nitro group onto the aromatic ring. The position of nitration is influenced by the existing substituents on the ring. For instance, in a related compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, the nitro group is positioned on one of the phenyl rings. nih.gov The presence of deactivating groups can make the ring less reactive towards nitration. libretexts.org

Halogenation Effects on Reactivity

Halogenation, the introduction of halogen atoms into a molecule, can significantly alter the reactivity of the phenyl rings. allen.inlibretexts.org Halogens are generally electron-withdrawing, which can deactivate the aromatic ring towards further electrophilic substitution. allen.in However, they can also direct incoming electrophiles to specific positions. The presence of the chlorine atom in the 4-position of the phenoxy group influences the electronic properties of that ring. Further halogenation can occur on either of the phenyl rings, depending on the reaction conditions and the directing effects of the existing substituents. libretexts.org The reactivity of halogenated compounds is a key aspect in the synthesis of various pharmaceuticals and agrochemicals. allen.in

Stereoselective Transformations and Chiral Derivatization

The synthesis of chiral derivatives of this compound is a key area of research, driven by the need to develop enantiomerically pure compounds for various applications. Stereoselective transformations, particularly those that create a new chiral center at the benzylic carbon, are of paramount importance. These methods allow for the preparation of specific stereoisomers, which can exhibit distinct biological activities and pharmacological profiles.

The enantioselective synthesis of chiral analogues of this compound can be approached through several modern catalytic strategies. These methods primarily focus on the asymmetric construction of the chiral diarylmethylamine core. While direct enantioselective syntheses starting from this compound are not extensively documented, analogous transformations on related benzylamine and diarylmethylamine structures provide well-established routes. These include asymmetric arylations and the enantioselective reduction of corresponding imines.

Asymmetric Arylation and C-H Functionalization Strategies:

A prominent strategy for creating chiral diarylmethylamines involves the catalytic asymmetric arylation of benzylamine derivatives or the enantioselective functionalization of C-H bonds. These methods offer direct access to complex chiral amines from readily available starting materials.

One innovative approach is the palladium-catalyzed enantioselective C-H iodination, which can serve as a precursor step to introduce various aryl groups. chu-lab.org This method utilizes a mono-N-protected amino acid (MPAA) as a chiral ligand to control the stereochemistry of the C-H activation and subsequent iodination. chu-lab.org Although not directly demonstrated on this compound, this technique has been successfully applied to a range of diarylmethylamine precursors. chu-lab.orgnih.gov

Another powerful method is the enantioselective aza-Friedel-Crafts reaction. For instance, the reaction between 1,3,5-trialkoxy benzenes and N-sulfonyl aldimines, catalyzed by a BINOL-derived disulfonimide (DSI), yields chiral diarylmethylamines with high enantioselectivity (up to 97% ee). acs.orgresearchgate.net This approach could be adapted to use a phenoxy-substituted benzene (B151609) derivative to generate analogues of the target compound.

Furthermore, cobalt-catalyzed enantioselective C-H alkoxylation has emerged as a method for the desymmetrization of diarylmethylamines, producing chiral products with excellent enantioselectivities (up to 99% ee). bohrium.com The use of a chiral spiro phosphoric acid (SPA) ligand is crucial for the success of this transformation. bohrium.com Additionally, enantioselective remote meta-C-H arylation of benzylamines has been achieved using a chiral norbornene as a transient mediator, expanding the toolbox for creating complex chiral amine structures. nih.gov

Kinetic resolution of racemic benzylamines via palladium(II)-catalyzed C-H cross-coupling, employing chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands, represents another viable strategy. This method not only separates the enantiomers but also introduces a new C-C bond, yielding both the resolved chiral benzylamine and its ortho-arylated derivative in high enantiomeric purity. acs.org

| Method | Catalyst/Ligand | Substrates | Key Features | Enantioselectivity (ee) |

| Enantioselective C-H Iodination | Pd(OAc)₂ / MPAA | Benzamides | Uses I₂ as the oxidant; proceeds at room temperature. chu-lab.org | Up to 98% |

| Aza-Friedel-Crafts Reaction | BINOL-derived DSI | 1,3,5-Trialkoxy benzenes, N-sulfonyl aldimines | Direct access to chiral diarylmethylamines. acs.org | Up to 97% |

| Enantioselective C-H Alkoxylation | Co(OAc)₂ / Chiral SPA | Diarylmethylamines | Desymmetrization and parallel kinetic resolution. bohrium.com | Up to 99% |

| Enantioselective ortho-C-H Cross-Coupling | Pd(OAc)₂ / MPAA | Nosyl-protected diarylmethylamines, Arylboronic acid pinacol (B44631) esters | Utilizes a readily removable nosyl directing group. nih.gov | 93-97% |

| Kinetic Resolution via C-H Cross-Coupling | Pd(OAc)₂ / MPAHA | Racemic benzylamines | Provides both chiral benzylamine and ortho-arylated product. acs.org | High |

Enantioselective Reduction of Imines:

The asymmetric reduction of prochiral imines is a classic and highly effective method for the synthesis of chiral amines. This can be achieved through both transition-metal catalysis and biocatalysis.

Iridium complexes featuring chiral ligands, such as f-Binaphane, have demonstrated high efficiency in the asymmetric hydrogenation of acyclic imines, achieving enantioselectivities of up to 99% ee. dicp.ac.cn The presence of additives like Ti(OiPr)₄ can be crucial for the in situ formation and subsequent reduction of the imine from the corresponding ketone and amine. dicp.ac.cn Similarly, iridium catalysts with chiral f-spiroPhos ligands have been used for the enantioselective hydrogenation of N-substituted diarylmethanimines, affording a variety of chiral diarylmethylamines with excellent enantioselectivities. researchgate.netresearchgate.net

Biocatalysis, particularly the use of imine reductases (IREDs) and reductive aminases (RedAms), offers a green and highly selective alternative. acs.orgrsc.org These enzymes catalyze the NADPH-dependent reduction of a wide range of imines, including cyclic and acyclic substrates, to furnish chiral amines with high enantiopurity. acs.orgugent.be The reductive amination of a ketone precursor with an appropriate amine, catalyzed by a RedAm, would be a direct route to chiral analogues of this compound. acs.org

| Method | Catalyst/Enzyme | Substrates | Key Features | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / f-Binaphane / Ti(OiPr)₄ | Aryl ketones, Amines | In situ imine formation and reduction. dicp.ac.cn | Up to 96% |

| Asymmetric Hydrogenation | Iridium / f-spiroPhos | N-substituted diarylmethanimines | Mild reaction conditions, high turnover numbers. researchgate.net | Up to 99.4% |

| Biocatalytic Reduction | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Imines, Ketones, Amines | Green and highly selective; broad substrate scope. acs.orgrsc.org | Often >99% |

Molecular Structure and Intermolecular Interactions

Crystallographic Studies of 3-(4-Chlorophenoxy)benzylamine Analogues

While the specific crystal structure of this compound is not widely reported, extensive crystallographic data exists for its analogues. These studies provide a robust framework for understanding the conformational preferences and packing motifs that this compound is likely to adopt. Analogues such as substituted benzylamines and other molecules containing the chlorophenoxy moiety serve as valuable proxies.

For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, an analogue containing a 4-chlorophenyl group, has been determined through single-crystal X-ray diffraction. mdpi.com Such studies are crucial for unambiguously establishing molecular structure and absolute configuration. mdpi.commdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7171 (4) |

| b (Å) | 10.9509 (5) |

| c (Å) | 19.5853 (9) |

| α (°) | 78.249 (2) |

| β (°) | 89.000 (2) |

| γ (°) | 70.054 (2) |

| Volume (ų) | 1717.88 (14) |

| Z | 4 |

Crystallographic studies on analogues reveal how substituent changes can induce significant conformational shifts. researchgate.net In a series of 2-(alkylamino)-3-chloro-1,4-naphthoquinones, the nature of the N-substituent was found to alter the molecular conformation, which in turn modified the sites available for noncovalent interactions and led to different crystal packing patterns. researchgate.net For another benzylamine-based inhibitor, the absolute configuration of the active S-(+)-enantiomer was determined using single crystal X-ray crystallography, which was crucial for understanding its binding directionality in modeling studies. mdpi.com The dihedral angle between different ring systems within a molecule is a key conformational descriptor; in one benzofuran (B130515) analogue, the angle between the benzofuran and 3-methylphenyl rings was found to be 77.37 (5)°. researchgate.net

Hydrogen bonds are a dominant force in the crystal packing of amine-containing compounds. In the crystal structures of related molecules, both intramolecular and intermolecular hydrogen bonds are frequently observed. mdpi.com For example, in one indole (B1671886) derivative, an intramolecular hydrogen bond was noted between an amide oxygen and the indole nitrogen's hydrogen atom. mdpi.com The crystal packing of this same compound was further stabilized by strong intermolecular hydrogen bonds between the amide oxygen of one molecule and a hydroxyl proton of a neighboring molecule. mdpi.com In other systems, molecules are linked into complex networks, such as chains or sheets, via hydrogen bonds. nih.govbiointerfaceresearch.com The crystal structure of a co-crystal of benzoic acid and L-proline, for instance, exhibits chains of proline zwitterions connected by a C(5)[R ³ ³(11)] hydrogen-bonded network. nih.gov

Beyond hydrogen bonding, π-orbital interactions play a critical role in the assembly of aromatic compounds in the solid state. These interactions, which include π-π stacking and other contacts like CH-π and C-Cl⋯π, are crucial for crystal stability. researchgate.netmdpi.comrsc.org The preference for parallel-displaced or twisted conformations over a direct sandwich arrangement is driven by a balance of electrostatic, dispersion, and orbital interactions. rsc.orgrsc.org

In the crystal structure of a 7-acetamido-2-aryl-5-bromoindole, evidence of indole π-stacking was observed with distances of 3.4 Å between the planes. mdpi.com That same structure also featured aromatic CH–π interactions. mdpi.com More unusually, studies on 2-(benzylamino)-1,4-naphthoquinone analogues have identified the presence of C-Cl⋯π synthons, a less common but significant interaction that influences crystal packing. researchgate.net These varied interactions highlight the complex interplay of forces that dictate the supramolecular architecture of these compounds.

Conformational Analysis of this compound

The conformational landscape of this compound itself is defined by the rotational freedom around its key single bonds: the two C-O bonds of the ether linkage and the C-C bond between the phenyl ring and the aminomethyl group.

The molecule can adopt various conformations (rotational isomers or rotamers) due to rotation around its single bonds. The relative orientation of the two aromatic rings and the benzylamine (B48309) moiety is subject to steric hindrance. Positional isomers of chlorophenoxy benzylamine exhibit distinct steric profiles; for example, an ortho-substituted isomer is expected to experience more steric hindrance than a meta- or para-substituted one, which can influence its ability to interact with other molecules. nih.gov Minor structural changes, such as the introduction of a bulky substituent, can have major effects on molecular packing and solid-state properties. rsc.org Therefore, the 3-position substitution in this compound represents a specific balance of electronic and steric factors compared to its 2- and 4-isomers.

In the absence of a crystal structure, computational methods provide a powerful tool for exploring molecular conformation. nih.gov Density Functional Theory (DFT) is a common approach used to investigate the structures of related compounds. researchgate.netbiointerfaceresearch.com For example, a conformational analysis of 2-benzylamino-1,4-naphthoquinone using the B3PW91/6-31+G(d) level of theory identified two stable conformers, a global minimum and a local minimum, with an energy difference of just 0.87 kcal/mol. researchgate.net Similar calculations for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles. This process can identify the lowest energy (most stable) conformations and the energy barriers for converting between them, providing a theoretical model of the molecule's flexibility and preferred shapes. chemspider.com

Structure Activity Relationship Sar Studies of 3 4 Chlorophenoxy Benzylamine Analogues

Elucidation of Pharmacophoric Requirements

The biological activity of 3-(4-Chlorophenoxy)benzylamine analogues is intricately linked to their molecular architecture. SAR studies have been instrumental in defining the essential chemical features required for potent and selective inhibition of key enzymes.

Impact of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the aryl benzylamine (B48309) scaffold have a profound effect on biological efficacy. In the context of 17β-HSD3 inhibition, a systematic exploration of analogues based on N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide has demonstrated that specific substitutions can dramatically alter inhibitory potency. For instance, the introduction of a 2,4-dichloro substitution on the phenoxy ring was synthesized and evaluated. Furthermore, modifications on the benzylamine portion, such as the introduction of an N-acetyl group, have been explored to establish a comprehensive SAR.

The following table summarizes the impact of key substituent modifications on the 17β-HSD3 inhibitory activity of selected N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide analogues:

| Compound | Modification | IC50 (nM) |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl] substitution | 76 |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 |

| 26 | Racemic C-allyl derivative | 520 |

| 32 | S-(+)-enantiomer of C-allyl derivative | 370 |

This table is based on data from a study on substituted aryl benzylamines as 17β-HSD3 inhibitors. nih.govnih.govnih.gov

Positional Effects of Functional Groups on Activity

The spatial arrangement of functional groups on the aromatic rings of this compound analogues is a critical determinant of their biological activity. Docking studies of N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, a 2-substituted compound, suggested that migrating the N-acetamide group around the central aromatic ring to the 3 or 4-positions could enhance activity by allowing the molecule to adopt a more favorable alignment within the enzyme's active site nih.gov. The synthesis and evaluation of these positional isomers are crucial for establishing a complete SAR. For example, the synthesis of the 3-substituted analogue required a multi-step process starting from 3-nitroaldehyde to introduce the N-acetyl group at the desired position nih.gov.

Chiral Recognition and Enantiomeric Selectivity in Biological Systems

Chirality plays a pivotal role in the interaction of this compound analogues with their biological targets. The separation and individual testing of enantiomers have demonstrated significant differences in their inhibitory potency. A notable example is the racemic C-allyl derivative of N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, which has an IC50 of 520 nM for 17β-HSD3 inhibition. Upon chiral chromatography and subsequent analysis, it was determined that only the S-(+)-enantiomer was active, with an IC50 of 370 nM nih.govnih.govnih.gov. The absolute configuration of this active enantiomer was confirmed using single crystal X-ray crystallography nih.govnih.govnih.gov. This enantiomeric selectivity underscores the importance of a specific three-dimensional orientation for effective binding to the enzyme's active site. In silico docking studies have further supported these findings, accurately predicting the binding directionality of the active enantiomer nih.govnih.govnih.gov.

Structural Basis for Enzyme Inhibition Specificity

The specificity of this compound analogues for their target enzymes is dictated by subtle structural modifications that influence their binding affinity and orientation within the active site.

Modifications Affecting 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

A series of aryl benzylamine-based inhibitors have been designed and synthesized as potent and selective inhibitors of 17β-HSD3, an enzyme implicated in prostate cancer. The lead compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, served as a template for generating a library of analogues with low nanomolar IC50 values nih.govnih.govnih.gov. The most potent compounds identified include N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide and N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide, with IC50 values of 76 nM and 74 nM, respectively nih.govnih.govnih.gov. Importantly, these novel inhibitors exhibit high selectivity for 17β-HSD3 over the type 2 isozyme (17β-HSD2), with less than 20% inhibition of 17β-HSD2 when tested at a concentration of 10 µM nih.govnih.govnih.gov. This selectivity is crucial for minimizing off-target effects.

The following table provides a summary of the inhibitory activity of key analogues against 17β-HSD3:

| Compound | Description | IC50 (nM) | Selectivity over 17β-HSD2 |

| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | Potent inhibitor | High |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | High (<20% inhibition at 10 µM) |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | High (<20% inhibition at 10 µM) |

| 32 | S-(+)-enantiomer of C-allyl derivative | 370 | High (<20% inhibition at 10 µM) |

This table is based on data from a study on substituted aryl benzylamines as 17β-HSD3 inhibitors. nih.govnih.govnih.gov

Structure-Function Relationships in Aromatase Enzyme Modulation

While specific structure-activity relationship studies on this compound analogues as aromatase inhibitors are not extensively available in the reviewed literature, general principles for related chemical classes can provide some insights. Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent cancers. Non-steroidal aromatase inhibitors often feature a heterocyclic nitrogen atom that coordinates with the heme iron in the enzyme's active site. For diaryl ether compounds, which share a structural motif with the target compound, the nature and position of substituents on the phenyl rings are known to influence their inhibitory activity. For instance, the presence of a chlorine or hydroxyl group at the para-position of a phenyl ring in some diaryl ether derivatives has been shown to significantly enhance antitumor activity, which may be partly attributable to interactions within the target enzyme's active site. Further investigation is required to determine if the this compound scaffold can be effectively adapted for potent and selective aromatase inhibition.

SAR for Acetylcholinesterase and Serotonin (B10506) Reuptake Inhibition

Information regarding the structure-activity relationship of this compound analogues for acetylcholinesterase and serotonin reuptake inhibition is not available in the provided search results. Studies on different scaffolds, such as functionalized piperidines, have explored dual inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT), suggesting that a polypharmacological profile is achievable, but direct SAR data for the specified benzylamine series is absent nih.gov.

Modulations Affecting Cholesteryl Ester Transfer Protein (CETP) Inhibition

Analogues of this compound, specifically those within the benzylamino benzamide (B126) class, have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density and very-low-density lipoproteins (LDL and VLDL), and its inhibition is a therapeutic strategy for managing dyslipidemia and cardiovascular disease. bohrium.comnih.gov

Structure-activity relationship studies on substituted benzyl (B1604629) benzamides have revealed several key insights. The nature and position of substituents on the aromatic rings significantly influence inhibitory activity. For instance, in a series of 3,5-bis(trifluoromethyl)benzylamino benzamides, compounds with unsubstituted aromatic rings or an ortho-CF3 substitution were found to be highly effective. bohrium.com Specifically, compound 9b (with an ortho-CF3 substitution) showed an IC50 value of 0.69 μM. bohrium.com In another study, the benzamide 8j demonstrated an inhibition of 82.2% at a 10 μM concentration, with an IC50 of 1.3 μM. nih.govresearchgate.net

The presence of trifluoromethyl groups on the benzylamino portion of the molecule appears to be beneficial for activity. The substitution pattern on the benzamide ring also plays a crucial role. Comparing isomers, it was found that para-substituted compounds generally exhibit greater inhibitory activity than their meta-substituted counterparts. researchgate.net Furthermore, electron-withdrawing groups like bromine enhance inhibitory activity, particularly when combined with trifluoromethyl groups. researchgate.net

| Compound | Key Structural Features | CETP Inhibition | Reference |

|---|---|---|---|

| Compound 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide with three unsubstituted aromatic rings | IC50 = 1.36 μM | bohrium.com |

| Compound 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide with ortho-CF3 substitution | IC50 = 0.69 μM | bohrium.com |

| Benzamide 8j | Benzyl benzamide with di-trifluoromethyl moieties | 82.2% inhibition at 10 μM; IC50 = 1.3 μM | nih.govresearchgate.net |

Effects on Carbonic Anhydrase Isozymes

Derivatives of benzylamine have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, which are ubiquitous metalloenzymes involved in numerous physiological processes. mdpi.comtandfonline.com The inhibition of specific isoforms is a target for treating various conditions like glaucoma and epilepsy.

In studies of novel benzylamine derivatives, including diarylmethylamines and their sulfonamide counterparts, compounds were found to be effective inhibitors of hCA I and hCA II. For example, compound 28 , a sulfonamide derivative of a diarylmethylamine, was identified as the most potent inhibitor against both hCA I (Ki: 3.68 µM) and hCA II (Ki: 9.23 µM). tandfonline.comnih.gov

Further research on benzenesulfonamides incorporating benzylamino tails has provided a more detailed understanding of the SAR. A series of compounds with substitutions on the benzyl ring demonstrated a selective inhibitory profile towards hCA II, with the most active compounds exhibiting inhibition in the low nanomolar range (KIs of 2.8–9.2 nM). mdpi.com For hCA I, the inhibitory potency varied, with the 4-fluoro substituted derivative 18 being the most potent (KI of 24.6 nM). mdpi.com X-ray crystallography studies revealed that the benzylamino group is accommodated in the hydrophobic portion of the hCA I catalytic site, and hydrogen bonds are formed between the inhibitor and amino acid residues like His200 and Pro201. mdpi.com

| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Compound 28 | hCA I | 3.68 µM | tandfonline.comnih.gov |

| Compound 28 | hCA II | 9.23 µM | tandfonline.comnih.gov |

| Compound 18 | hCA I | 24.6 nM | mdpi.com |

| Benzylamino-tailed benzenesulfonamides | hCA II | 2.8–9.2 nM | mdpi.com |

Impact on Monoamine Transporters and Oxidase Activity

Analogues with a phenoxy-phenoxy structure, similar to the chlorophenoxy-phenyl core of this compound, have been evaluated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of MAO-A and MAO-B is a strategy for treating depression and neurodegenerative disorders like Parkinson's disease. criver.com

A study of N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, an analogue of the MAO-A inhibitor clorgyline, showed that it was a time-dependent, irreversible inhibitor of both MAO-A and MAO-B. nih.gov However, unlike clorgyline, this analogue displayed selectivity towards MAO-B. nih.gov The length of the alkyl side-chain connecting the phenoxy-phenoxy moiety to the amine was found to be a critical determinant of potency and selectivity. Increasing the chain length from two to three carbons increased the potency towards MAO-A, with no significant change when extended to four carbons. nih.gov For MAO-B, inhibitory potency was similar for the two and three-carbon chain compounds but increased substantially with a four-carbon chain. nih.gov These compounds acted as competitive inhibitors of MAO-A, while exhibiting mixed inhibition for MAO-B. nih.gov

Other studies on benzylamine-containing scaffolds, such as pyridazinobenzylpiperidine derivatives, have also identified potent and selective MAO-B inhibitors. mdpi.com For instance, compound S5 from this series, which features a 3-chloro substitution on the benzyl ring, was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and a high selectivity index over MAO-A. mdpi.com

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-Methyl-N-propargyl-(4-phenoxy)phenoxy-alkylamines | MAO-A & MAO-B | Selective for MAO-B. Potency is dependent on alkyl chain length (4-carbon chain optimal for MAO-B). | nih.gov |

| Pyridazinobenzylpiperidine derivatives (e.g., S5) | MAO-B | 3-Cl substitution on benzyl ring provided highest potency (IC50 = 0.203 μM). | mdpi.com |

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenoxy Benzylamine Interactions

Homology Modeling for Enzyme Targets

In the absence of an experimentally determined three-dimensional (3D) structure of a target enzyme, homology modeling provides a powerful computational method to construct a reliable atomic-resolution model. researchgate.net This technique is predicated on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process is essential when investigating the interaction of ligands such as 3-(4-Chlorophenoxy)benzylamine with a protein target whose structure has not been elucidated by methods like X-ray crystallography or NMR spectroscopy. researchgate.net

The homology modeling workflow involves several key steps:

Template Identification: The first step is to search for proteins with known 3D structures that have a high degree of sequence similarity to the target enzyme's amino acid sequence. This is typically done using bioinformatics tools like BLAST (Basic Local Alignment Search Tool) to query databases such as the Protein Data Bank (PDB). 3ds.com

Sequence Alignment: The amino acid sequence of the target enzyme is aligned with the sequence of the selected template structure(s). The accuracy of this alignment is critical for the quality of the final model. researchgate.net

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template and modeling the non-conserved regions, such as loops, which may differ between the target and the template. nih.govnih.gov

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes and attain a more stable conformation. The quality of the final model is then assessed using various validation tools, such as Ramachandran plots, to ensure that its geometric and stereochemical properties are realistic. nih.gov

For this compound, if its biological target were an uncharacterized enzyme, homology modeling would be the first step toward enabling structure-based drug design studies, such as molecular docking. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.govscispace.com These simulations are crucial for understanding how this compound might interact with its biological target at a molecular level, providing insights into the structural basis of its activity.

The process begins with the 3D structures of both the ligand (this compound) and the target receptor. The receptor's structure can be obtained from experimental methods or through homology modeling. The docking software then samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity. ajchem-a.com

Prediction of Binding Modes and Affinities

A primary output of molecular docking is the prediction of the most stable binding mode of the ligand within the receptor's active site. This predicted conformation reveals the specific orientation and geometry of the ligand that maximizes favorable interactions with the protein.

Furthermore, the scoring function provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and stronger binding. This information is invaluable for ranking potential drug candidates and prioritizing them for further experimental validation. nih.govnih.govfigshare.com

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests stronger, more favorable binding between the ligand and the receptor. |

| Inhibition Constant (Ki) (µM) | 2.1 | The concentration of inhibitor required to produce half-maximum inhibition. |

| Ligand Efficiency | 0.35 | Measures the binding energy per heavy atom, indicating the efficiency of the molecular structure in binding. |

Note: The data in this table is representative and serves to illustrate the typical outputs of a molecular docking simulation for a compound like this compound against a hypothetical enzyme target.

Assessment of Ligand-Receptor Interactions

Beyond predicting the binding pose and affinity, docking simulations allow for a detailed analysis of the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are fundamental to molecular recognition and biological function. For this compound, key interactions could include:

Hydrogen Bonds: The primary amine group (-NH2) of the molecule can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor, forming crucial connections with polar amino acid residues in the binding site.

Hydrophobic Interactions: The two phenyl rings and the chlorophenyl group can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic rings can form pi-pi stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the phenoxy ring can potentially form halogen bonds with electron-donating atoms in the receptor's active site.

| Interaction Type | Ligand Group Involved | Potential Receptor Residues |

| Hydrogen Bond (Donor) | Benzylamine (B48309) (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Ether Oxygen (-O-) | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Phenyl Rings | Leucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Chlorophenyl Ring | Tryptophan, Tyrosine |

Note: This table illustrates the potential interactions between this compound and amino acid residues within a hypothetical enzyme's active site.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule based on the fundamental principles of quantum mechanics. dntb.gov.uaepstem.netniscpr.res.in These methods provide a detailed understanding of a molecule's electronic structure, reactivity, and spectroscopic properties, independent of its interaction with a biological receptor.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. esqc.orgd-nb.info For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine various properties. dergipark.org.trd-nb.info

These calculations yield optimized molecular geometry and allow for the computation of reactivity descriptors that predict how the molecule will behave in a chemical reaction. nih.govscielo.org.mx

| Quantum Chemical Parameter | Calculated Value | Significance |

| Total Energy (Hartree) | -1185.45 | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 2.85 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (eV) | 8.21 | The energy required to remove an electron, related to the molecule's ability to act as an electron donor. |

| Electron Affinity (eV) | 0.54 | The energy released when an electron is added, related to the molecule's ability to act as an electron acceptor. |

Note: The data presented are representative values for a molecule similar in structure to this compound, calculated using DFT methods.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netejosat.com.tr A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. thaiscience.inforesearchgate.net It is used to predict regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. ijcce.ac.ir In an MEP map, electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue. For this compound, the MEP map would likely show negative potential (red) around the ether oxygen and the chlorine atom due to their lone pairs of electrons, and positive potential (blue) around the amine hydrogen atoms, indicating these as likely sites for electrophilic and nucleophilic attack, respectively. thaiscience.info

| Frontier Orbital Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.25 | Relates to the molecule's potential to donate an electron. |

| LUMO Energy | -0.88 | Relates to the molecule's potential to accept an electron. |

| Energy Gap (ΔE) | 5.37 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Note: This table contains representative HOMO-LUMO data derived from DFT calculations for illustrative purposes.

No Specific Public Data Available for Computational Studies of this compound

Following a comprehensive search for scholarly articles and data, no specific studies concerning the computational chemistry and molecular modeling of this compound were found in the public domain. The generation of thorough, informative, and scientifically accurate content for the requested sections on "Dynamics Simulations for Conformational Sampling" and "In Silico ADME/Tox Predictions" is therefore not possible without fabricating information.

Detailed research findings and data tables, as specified in the instructions, require published scientific work that details the application of these computational methods to the specific compound . The search did not yield any papers or datasets detailing molecular dynamics simulations performed to sample the conformational space of this compound. Similarly, no reports of in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) predictions for this particular molecule could be located.

While general principles and methodologies for both molecular dynamics simulations and in silico ADME/Tox predictions are well-documented in scientific literature, applying these to a novel compound and presenting specific results necessitates dedicated research. Without such research being publicly available, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Therefore, the sections on the computational chemistry and molecular modeling of this compound cannot be provided at this time.

Advanced Analytical Characterization of 3 4 Chlorophenoxy Benzylamine

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating 3-(4-Chlorophenoxy)benzylamine from starting materials, byproducts, and other impurities, thereby allowing for its purity to be accurately determined.

HPLC is a primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically employed for this type of analysis. sielc.comsielc.com The separation is based on the compound's partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~225 nm and ~270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While benzylamines can be analyzed directly, their polarity can sometimes lead to poor peak shape (tailing) on standard GC columns. To improve chromatographic performance, derivatization is often employed. jfda-online.comnih.gov The primary amine group can be acylated or silylated to increase volatility and reduce interactions with the column's stationary phase. The coupled mass spectrometer provides definitive identification of the eluted peak and any separated impurities based on their mass spectra.

Table 5: Suggested GC/MS Parameters for Analysis of this compound

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Derivatization (Optional) | Acetylation with acetic anhydride (B1165640) or silylation with BSTFA |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 400 amu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used to monitor the progress of chemical reactions. ualberta.cawisc.edu It operates on the principle of differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). wisc.edu In the synthesis of this compound, which can be prepared by the reduction of 3-(4-chlorophenoxy)benzonitrile, TLC is an indispensable tool for tracking the conversion of the starting material to the final product. researchgate.net

The progress of the reaction is observed by spotting the reaction mixture on a TLC plate alongside the starting material at different time intervals. researchgate.net The plate is then developed in a suitable solvent system. A solvent system, or eluent, is chosen through trial and error to achieve good separation between the reactant and the product, with ideal retention factor (Rf) values typically falling between 0.3 and 0.7. ualberta.careddit.com The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. wisc.edu

As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the more polar benzylamine (B48309) product appears and intensifies. researchgate.net The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. Although the use of TLC to monitor the synthesis of this compound has been documented, specific details of the solvent system and the Rf values from these syntheses are not extensively reported in the available literature. researchgate.net

Table 1: Illustrative TLC Data for a Hypothetical Reaction Monitoring

| Time Point | Starting Material (Reactant) Rf | Product Rf | Observations |

|---|---|---|---|

| t = 0 min | 0.75 | - | Single spot for starting material. |

| t = 30 min | 0.75 | 0.40 | Appearance of a new, lower Rf product spot. |

| t = 60 min | 0.75 | 0.40 | Increased intensity of the product spot. |

| t = 120 min | - | 0.40 | Disappearance of the starting material spot. |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chiral Chromatography for Enantiomeric Separation

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. wvu.edu Therefore, their separation and individual characterization are crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the separation of enantiomers. researchgate.netwvu.edu

This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. wvu.edu The differential interaction results in one enantiomer being retained longer on the column than the other, thus enabling their separation. While specific methods for the chiral separation of this compound are not detailed in the surveyed literature, the principles can be illustrated by the successful enantiomeric separation of structurally related chlorophenoxy acid herbicides. nih.gov For these compounds, a vancomycin-based CSP has been shown to provide excellent enantiorecognition. nih.gov

The development of a chiral separation method for this compound would involve screening various CSPs and optimizing the mobile phase composition (a mixture of solvents like hexane, isopropanol, and additives) to achieve baseline separation of the two enantiomers. researchgate.net The effectiveness of the separation is quantified by parameters such as the resolution (Rs), capacity factor (k'), and the enantioselectivity factor (α). nih.gov

Table 2: Key Parameters in Chiral Chromatography

| Parameter | Symbol | Description |

|---|---|---|

| Resolution | Rs | A measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. |

| Capacity Factor | k' | A measure of the retention of an analyte on the column. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. openmedicinalchemistryjournal.com This information is critical for confirming the molecular structure, identifying polymorphs, and understanding the physical properties of a compound. For a compound like this compound, which is a solid at room temperature, XRD is the definitive method for structural elucidation.

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are dependent on the arrangement of atoms within the crystal lattice. mdpi.com While powder XRD can be used for phase identification and purity assessment, single-crystal X-ray diffraction provides the most precise and complete structural information. openmedicinalchemistryjournal.comijceronline.com

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. nih.gov The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This crystal, typically 0.1-0.4 mm in size, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. msu.edu

Table 3: Example of Crystallographic Data Obtained from Single Crystal X-ray Diffraction

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C13H12ClNO | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The classification of the crystal based on its symmetry. |

| Space Group | P21/c | A group describing the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 21.3 Å, β = 98.5° | The dimensions and angles of the basic repeating unit of the crystal. |

| Volume | 1190 Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: This table contains hypothetical data for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govnih.gov The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. nih.gov

Radioligand Binding Assays for Receptor/Enzyme Affinity

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction of a compound with a biological target, such as a receptor or an enzyme. creative-bioarray.comnih.gov These assays are considered the gold standard for determining the affinity of a ligand for its target due to their sensitivity and robustness. creative-bioarray.com They utilize a radiolabeled form of a ligand (a radioligand) to measure its binding to the target protein.

There are several types of radioligand binding assays. Saturation binding assays are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. creative-bioarray.comnih.gov Competition binding assays are used to determine the affinity of an unlabeled test compound, such as this compound, by measuring its ability to compete with a known radioligand for binding to the target. creative-bioarray.com The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

Table 4: Common Parameters Determined from Radioligand Binding Assays

| Parameter | Symbol | Description |

|---|---|---|

| Equilibrium Dissociation Constant | Kd | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. |

| Maximum Binding Capacity | Bmax | The total number of receptors in a given amount of tissue or protein. |

| Half-Maximal Inhibitory Concentration | IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |

Translational Research and Future Perspectives for 3 4 Chlorophenoxy Benzylamine

Optimization of Lead Compounds for Enhanced Biological Activity

The 3-(4-chlorophenoxy)benzylamine structure serves as a foundational "lead compound" that can be chemically modified to improve its effectiveness and selectivity for specific biological targets. The process of lead optimization involves systematic alterations to the molecule's structure to understand the structure-activity relationship (SAR), which dictates how changes in chemical structure affect biological activity.

Research has focused on modifying several key positions of the benzylamine (B48309) framework. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer, analogues of the related N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide have been synthesized. nih.govmdpi.com These studies revealed that modifications to the benzylamine template, such as altering the position of N-acetyl groups on the central aromatic ring, significantly impact inhibitory activity. nih.gov It was found that the placement of substituents is crucial, with specific substitutions leading to compounds with potent, low nanomolar IC50 values. nih.govmdpi.com

Key findings from SAR studies on related structures include:

Amide Bond Extension: Extending the molecule with an amide bond can maintain or slightly reduce activity compared to the original lead compound. mdpi.com

Ring Substitutions: Adding or moving acetyl groups on the central aromatic ring can drastically alter the compound's alignment and biological activity. nih.gov

Hydrophobic Pocket Interactions: The activity of these compounds is often linked to their ability to fit into hydrophobic pockets within their target enzymes. Steric hindrance from bulky additions, like dimethoxy groups, can decrease activity, while other substitutions might promote beneficial π-stacking interactions. nih.gov

The table below summarizes the inhibitory activity of selected benzylamine derivatives against 17β-HSD3, illustrating the impact of structural modifications.

| Compound ID | Modification | Target | IC50 Value |

| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | 0.9 µM |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 17β-HSD3 | 76 nM |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-HSD3 | 74 nM |

| 32 (S-enantiomer) | S-(+)-enantiomer of C-allyl derivative | 17β-HSD3 | 370 nM |

Data sourced from studies on substituted aryl benzylamines. nih.govmdpi.com

These optimization studies are crucial for designing second-generation compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for their development as therapeutic agents.

Development of Novel Therapeutic Agents

The this compound scaffold is being actively explored for the development of new drugs across various disease areas. Its versatility allows it to be incorporated into larger molecules targeting a range of biological systems.